![molecular formula C13H11NO5S B246123 [5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)
[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid, commonly known as MTA, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. MTA has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Mécanisme D'action
MTA exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MTA has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
MTA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. MTA has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells against oxidative stress. Additionally, MTA has been shown to inhibit the growth and proliferation of cancer cells, while having minimal effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological properties. However, there are also some limitations to the use of MTA in lab experiments. It can be difficult to obtain high yields of MTA, and it can also be unstable in certain conditions.
Orientations Futures
There are several future directions for the study of MTA. One area of research is the development of MTA analogs with improved biological properties. Another area of research is the investigation of the potential therapeutic applications of MTA in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, the mechanism of action of MTA and its effects on cellular signaling pathways warrant further investigation.
Méthodes De Synthèse
MTA can be synthesized using a variety of methods, including the reaction of 5-amino-2,4-dioxo-1,3-thiazolidine with 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. MTA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy drugs.
Propriétés
Formule moléculaire |
C13H11NO5S |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5S/c1-19-9-4-2-8(3-5-9)6-10-12(17)14(7-11(15)16)13(18)20-10/h2-6H,7H2,1H3,(H,15,16)/b10-6- |
Clé InChI |
VMHLNIJHJPIPKG-POHAHGRESA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



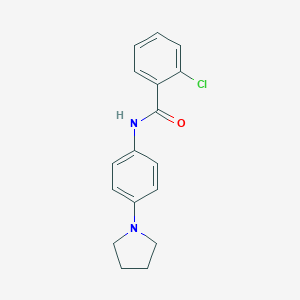
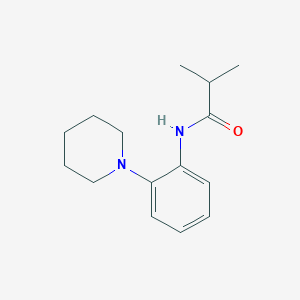
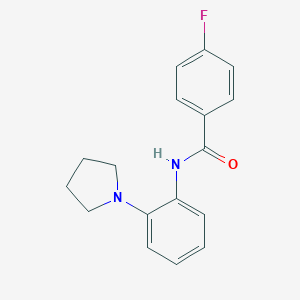
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)
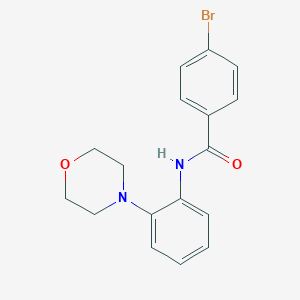
![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
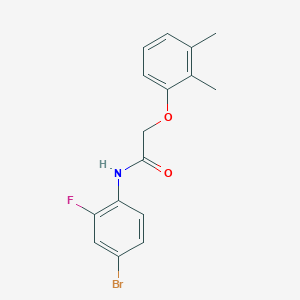
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
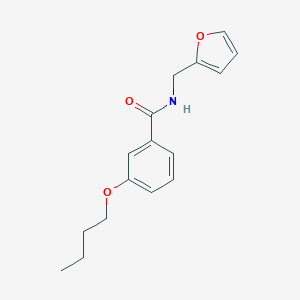
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)